

Patent Landscape for Fluorinated Aminopyrazole Compounds

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Compound of Interest

Compound Name: *1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine*

CAS No.: *1461714-86-2*

Cat. No.: *B1444497*

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Executive Summary: The Fluorine Effect in Pyrazole Architectures

The incorporation of fluorine into aminopyrazole scaffolds represents a critical design strategy in modern medicinal and agrochemical chemistry.^{[1][2]} This whitepaper analyzes the patent landscape of fluorinated aminopyrazoles, a chemical class defined by the convergence of bioisosteric utility and privileged kinase/GABA-gated channel binding.

From a patent perspective, this landscape is bifurcated into two distinct high-value clusters:

- Agrochemicals (The Fipronil Lineage): Dominated by 5-amino-1-aryl-4-((trifluoromethyl)sulfinyl)pyrazoles targeting GABA receptors.
- Pharmaceuticals (The Kinase Lineage): Characterized by 3-amino-pyrazole motifs where fluorine modulation (ring-F or side-chain CF₃) optimizes ATP-competitive inhibition (e.g., CDK, p38 MAPK, FLT3).

This guide synthesizes the chemical rationale, synthetic methodologies, and intellectual property trends defining this space.

Chemical Rationale: Why Fluorinate the Aminopyrazole?

The aminopyrazole ring acts as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP. The strategic introduction of fluorine alters the physicochemical profile without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Electronic and Metabolic Modulation

- **pKa Depression:** Introduction of a fluorine atom at the C4 position of a 3-aminopyrazole ring significantly lowers the pKa of the adjacent NH group. In kinase inhibitors, this strengthens the hydrogen bond donation to the kinase hinge region (e.g., Cys residues).
- **Metabolic Stability:** Fluorination blocks labile sites susceptible to Cytochrome P450 oxidation (C-H to C-OH).
- **Lipophilicity (**

): Trifluoromethyl (-CF₃) groups, common in the N1-aryl or C4 positions, drastically increase lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Experimental Protocols: Synthesis & Manufacturing

The patent literature reveals that regiocontrol during the cyclization of hydrazines is the primary technical hurdle. Below is a self-validating protocol synthesized from key process patents (e.g., US 5,232,940; WO 2007/034183).

Protocol: Regioselective Synthesis of 5-Amino-1-Aryl-4-Trifluoromethylpyrazoles

Objective: Synthesize the core scaffold for Fipronil-class GABA inhibitors.

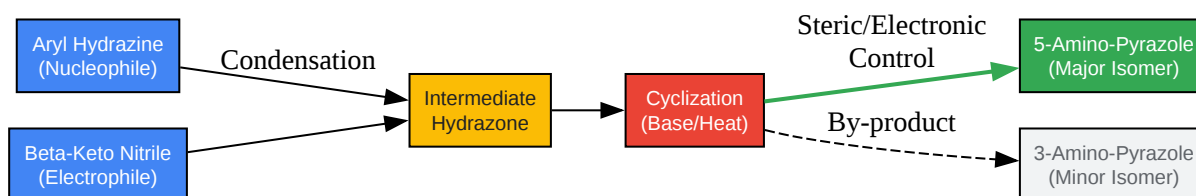
Reagents:

- Aryl Hydrazine (e.g., 2,6-dichloro-4-trifluoromethylphenylhydrazine)
- Ethyl 2,3-dicyanopropionate (or equivalent
-alkoxyacrylonitrile)
- Solvent: Ethanol or Dioxane
- Catalyst: Piperidine or Et₃N

Step-by-Step Methodology:

- Hydrazone Formation (Kinetic Control):
 - Charge the reaction vessel with aryl hydrazine (1.0 eq) and ethanol (10 V).
 - Cool to 0°C. Slowly add the nitrile component (1.1 eq) to minimize exotherm.
 - Checkpoint: Monitor by TLC/HPLC for the disappearance of hydrazine. The intermediate hydrazone forms rapidly.
- Cyclization (Thermodynamic Control):
 - Add base catalyst (Piperidine, 0.1 eq).
 - Heat to reflux (78-80°C) for 4-6 hours.
 - Mechanism:^[3]^[4] The internal nucleophilic attack of the hydrazine nitrogen onto the nitrile carbon closes the ring.
 - Critical Parameter: The N1-substituent steric bulk dictates the ratio of 5-amino vs. 3-amino isomers. Electron-deficient aryl groups favor the 5-amino isomer.
- Sulfinylation (Functionalization):
 - (Optional for Pharma, Mandatory for Fipronil analogs)
 - React the 5-aminopyrazole with trifluoromethylsulfonyl chloride (CF₃SOCl) followed by oxidation with mCPBA or H₂O₂/NaWO₄.

Visualization of Synthetic Logic



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Figure 1: Regioselective cyclization pathway for aminopyrazoles. The choice of N1-substituent drives the formation of the bioactive 5-amino isomer.

Patent Landscape Analysis

The IP landscape is defined by specific structural claims that protect the "bioactive conformation."

Quantitative Summary of Key IP Holders

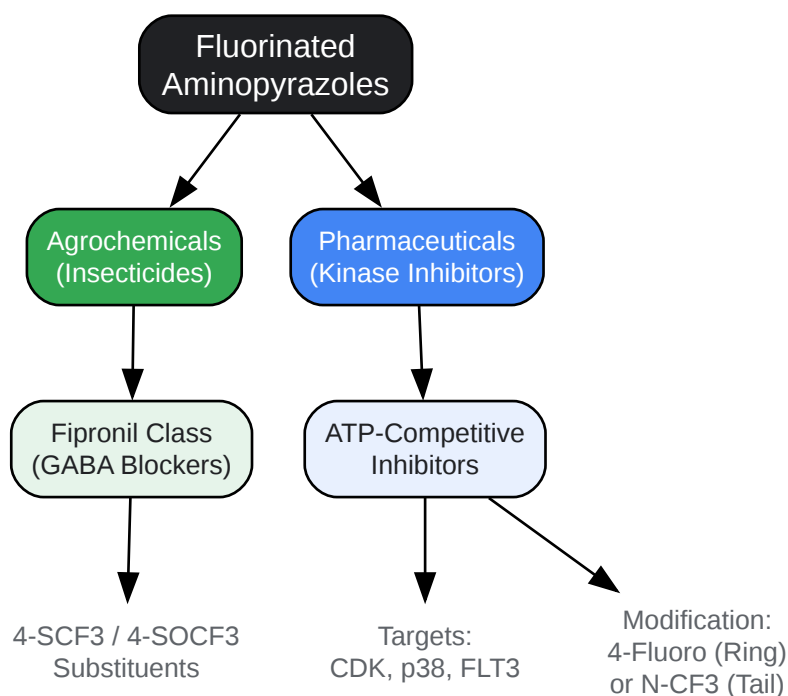
Assignee	Primary Focus	Key Patent Families	Target Mechanism
BASF / Bayer	Agrochemicals	US 5,232,940; EP 0295117	GABA-gated Cl ⁻ channel blocker
Roche	Oncology	US 2011/0130429; WO 2007/034183	p38 MAPK Inhibitor
Pfizer	Oncology/Inflammation	US 6,696,477	JAK / Kinase Selectivity
Chinese Academies	Process Chemistry	CN 102666527B	Optimized synthesis of Fipronil intermediates

Structural Activity Relationships (SAR) in Patents

The patentability of these compounds often hinges on non-obvious modifications to the C3 and C4 positions.

- The "Fipronil" Cluster (Agro):
 - Core: 1-aryl-5-aminopyrazole.[5]
 - Patent Lock: The specific combination of a 4-trifluoromethylsulfinyl group and a 3-cyano group is critical. The 4-SCF₃/SOCF₃ moiety provides the unique hydrophobicity required to block the insect GABA channel.
 - Reference:Rhône-Poulenc Agrochimie (now BASF) patents established this class [1].
- The "Kinase" Cluster (Pharma):
 - Core: 3-aminopyrazole fused or linked to pyrimidines.
 - Patent Lock: Patents often claim the 3-amino-4-fluoropyrazole specifically. The 4-fluoro substituent is a bioisostere for hydrogen that blocks metabolism and alters the donor strength of the 3-amino group.
 - Reference:Roche patents on p38 inhibitors demonstrate the utility of 4-F-pyrazole in increasing selectivity against off-target kinases [2].

Landscape Ecosystem Map



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Figure 2: Strategic bifurcation of the fluorinated aminopyrazole patent landscape.

Case Studies & Therapeutic Applications

Agrochemical: Fipronil (The Gold Standard)

- Compound: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile.[5]
- Mechanism: Non-competitive blocker of GABA-gated chloride channels.
- Technical Insight: The high degree of fluorination (two CF₃ groups) renders the molecule extremely lipophilic, allowing it to penetrate the insect cuticle and CNS. The "amino" group is essential for hydrogen bonding within the channel pore.

Pharmaceutical: PCTAIRE/CDK Inhibitors

- Context: Recent patents (e.g., MDPI review 2022) highlight 3-amino-pyrazole derivatives targeting the "dark kinome" (PCTAIRE family).

- Design: The 3-amino-pyrazole motif binds to the hinge region of the kinase. Fluorination of the N-aryl or C-aryl substituents improves metabolic half-life and potency (IC50 values often <50 nM) [3].

Future Outlook

- Process Chemistry Innovation: Recent Chinese patents (e.g., CN102666527B) focus on "green" synthesis—avoiding corrosive reagents like trifluoroacetic acid in favor of catalytic fluorination methods.
- Fragment-Based Drug Discovery (FBDD): The 4-fluoro-3-aminopyrazole fragment is increasingly used as a "seed" in FBDD libraries due to its high ligand efficiency (LE).
- Polymorph Patents: As major patents expire (like early Fipronil patents), the IP battleground is shifting to crystalline forms (polymorphs) and solvates to extend exclusivity [4].

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- Merial Ltd. (2009). Polymorphs and amorphous forms of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl].[5] US Patent 9,215,873. [Link](#)
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